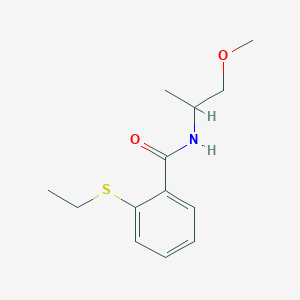
N-(5-iodo-6-methyl-2-pyridinyl)-3-isopropoxybenzamide
Overview
Description
N-(5-iodo-6-methyl-2-pyridinyl)-3-isopropoxybenzamide, also known as ML239, is a small molecule compound that has been developed as a potential therapeutic agent for various diseases. ML239 has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mechanism of Action
The exact mechanism of action of N-(5-iodo-6-methyl-2-pyridinyl)-3-isopropoxybenzamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4). PDE4 is involved in the breakdown of cyclic adenosine monophosphate (cAMP), which is an important signaling molecule in the body. By inhibiting PDE4, N-(5-iodo-6-methyl-2-pyridinyl)-3-isopropoxybenzamide increases the levels of cAMP, which can have a range of biological effects.
Biochemical and Physiological Effects
N-(5-iodo-6-methyl-2-pyridinyl)-3-isopropoxybenzamide has been shown to have a range of biochemical and physiological effects. In preclinical studies, N-(5-iodo-6-methyl-2-pyridinyl)-3-isopropoxybenzamide has been shown to reduce inflammation in the gut and improve symptoms of IBD. N-(5-iodo-6-methyl-2-pyridinyl)-3-isopropoxybenzamide has also been shown to inhibit the growth of cancer cells in vitro and in animal models. Additionally, N-(5-iodo-6-methyl-2-pyridinyl)-3-isopropoxybenzamide has been shown to have anti-viral properties and can inhibit the replication of hepatitis C and Zika virus.
Advantages and Limitations for Lab Experiments
One advantage of N-(5-iodo-6-methyl-2-pyridinyl)-3-isopropoxybenzamide is that it has been extensively studied in preclinical models and has shown promising results in a range of therapeutic applications. Additionally, N-(5-iodo-6-methyl-2-pyridinyl)-3-isopropoxybenzamide has been shown to have good bioavailability and can be administered orally. However, one limitation of N-(5-iodo-6-methyl-2-pyridinyl)-3-isopropoxybenzamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for the study of N-(5-iodo-6-methyl-2-pyridinyl)-3-isopropoxybenzamide. One area of research is the development of N-(5-iodo-6-methyl-2-pyridinyl)-3-isopropoxybenzamide as a treatment for IBD. Further preclinical studies are needed to determine the safety and efficacy of N-(5-iodo-6-methyl-2-pyridinyl)-3-isopropoxybenzamide in treating IBD. Another area of research is the development of N-(5-iodo-6-methyl-2-pyridinyl)-3-isopropoxybenzamide as a treatment for cancer. Preclinical studies have shown promising results, and further studies are needed to determine the optimal dosing and administration of N-(5-iodo-6-methyl-2-pyridinyl)-3-isopropoxybenzamide in cancer patients. Additionally, N-(5-iodo-6-methyl-2-pyridinyl)-3-isopropoxybenzamide has shown anti-viral properties, and further studies are needed to determine its potential as a treatment for viral infections.
Scientific Research Applications
N-(5-iodo-6-methyl-2-pyridinyl)-3-isopropoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been investigated as a treatment for inflammatory bowel disease (IBD). N-(5-iodo-6-methyl-2-pyridinyl)-3-isopropoxybenzamide has also been studied for its anti-cancer properties and has shown promising results in preclinical studies for the treatment of breast cancer and melanoma. Additionally, N-(5-iodo-6-methyl-2-pyridinyl)-3-isopropoxybenzamide has been shown to have anti-viral properties and has been investigated as a potential treatment for viral infections such as hepatitis C and Zika virus.
properties
IUPAC Name |
N-(5-iodo-6-methylpyridin-2-yl)-3-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17IN2O2/c1-10(2)21-13-6-4-5-12(9-13)16(20)19-15-8-7-14(17)11(3)18-15/h4-10H,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXDXBOLOFHEKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC(=CC=C2)OC(C)C)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-iodo-6-methylpyridin-2-yl)-3-propan-2-yloxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-({[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4117064.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B4117068.png)
![7-chloro-1-(4-isopropylphenyl)-2-[3-(4-morpholinyl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4117072.png)
![methyl 4-chloro-3-({2-[(4-methylphenyl)thio]propanoyl}amino)benzoate](/img/structure/B4117074.png)


![N-1,3-benzodioxol-5-yl-N'-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide](/img/structure/B4117109.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B4117111.png)
![N-cyclohexyl-N'-[1-(4-ethoxyphenyl)ethyl]thiourea](/img/structure/B4117125.png)

![2-({1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4117133.png)
![2-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-propylbenzamide](/img/structure/B4117140.png)
![N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-3-(2-methyl-1H-indol-1-yl)propanamide](/img/structure/B4117151.png)
